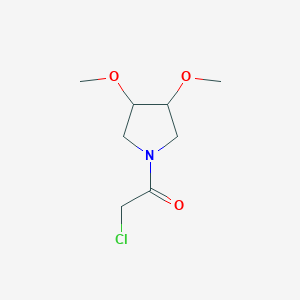
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one and its derivatives are often studied in the context of molecular structure and crystallography. For instance, studies have focused on the crystal and molecular structure of related compounds, determining their crystallization systems, space groups, and various structural parameters. These insights are crucial for understanding the molecular geometry and interaction potential of such compounds in various applications (Percino et al., 2006). Similarly, the crystal and molecular structure of pyrrol-2-yl chloromethyl ketone derivatives have been analyzed, highlighting the significance of hydrogen bonding patterns in their crystal structures and their potential impact on the stability and interaction properties of these molecules (Domagała et al., 2022).
Chemical Synthesis and Characterization
The compound and its related molecules are also central to chemical synthesis and characterization studies. For example, various methods have been developed for synthesizing derivatives of this compound, with detailed characterization of their molecular structures through techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies are fundamental for advancing synthetic chemistry methods and for the precise characterization of novel compounds (Percino et al., 2006).
Material Sciences and Optical Properties
Research also extends to the application of these compounds in material sciences, particularly in the fabrication of electrooptic films. The unique molecular architecture of pyrrole-pyridine-based dibranched chromophores, for example, has been found to significantly influence the covalent self-assembly, thin-film microstructure, and nonlinear optical response of electrooptic films. These studies are crucial for developing new materials with tailored optical and electronic properties for advanced technological applications (Facchetti et al., 2006).
Fluorescent Chemosensors
Additionally, derivatives of this compound have been explored as fluorescent chemosensors. These compounds show promise in detecting ions and molecules at very low concentrations, making them valuable for various analytical and environmental monitoring applications. For instance, dimethylfuran tethered 2-aminopyridine-3-carbonitriles have been identified as dual responsive fluorescent chemosensors for Fe3+ ions and picric acid, showcasing the potential of these compounds in sensitive detection mechanisms (Shylaja et al., 2020).
Mechanism of Action
The compound also contains a chloroacetyl group, which is a type of electrophilic group. This means it has a tendency to react with nucleophilic (electron-rich) sites in biological molecules, such as the sulfur atom in a cysteine residue of a protein . This can lead to the modification of the protein’s function.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cysteine-reactive proteins, which are crucial in chemoproteomic and ligandability studies
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various signaling proteins and transcription factors, thereby altering gene expression patterns and metabolic flux . These changes can lead to significant alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain cysteine proteases by forming covalent bonds with the active site cysteine residues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential organ damage and disruption of normal physiological processes. These threshold effects are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting its pharmacokinetics and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects
Properties
IUPAC Name |
2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-12-6-4-10(8(11)3-9)5-7(6)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCFBKFEIQLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol](/img/structure/B1474442.png)

![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)

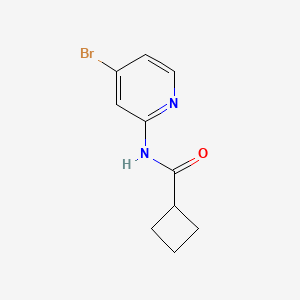
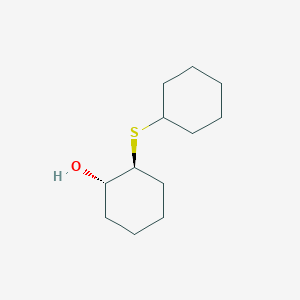
![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
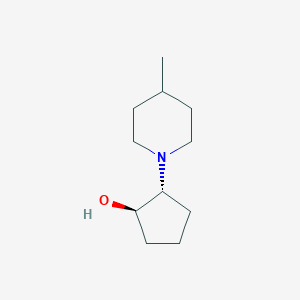

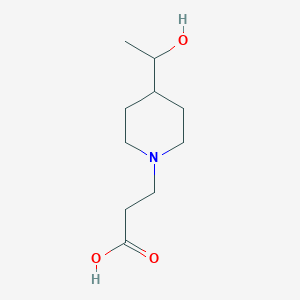
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
